2-(2-Methyl-2H-tetrazol-5-yl)phenol

Übersicht

Beschreibung

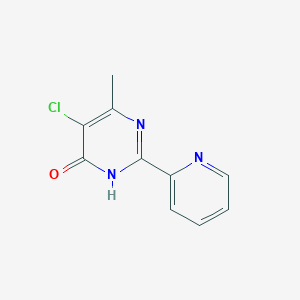

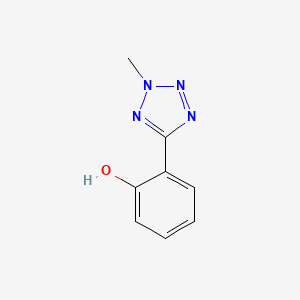

“2-(2-Methyl-2H-tetrazol-5-yl)phenol” is a chemical compound with the molecular formula C8H8N4O and a molecular weight of 176.18 . It is a derivative of tetrazole, a class of compounds that have been found to have various applications in medicinal chemistry .

Synthesis Analysis

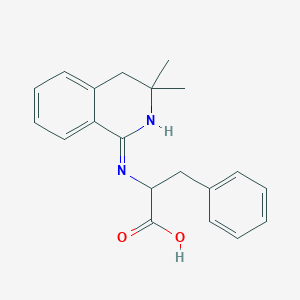

While specific synthesis methods for “this compound” were not found, tetrazole derivatives can be synthesized using a variety of phenols . For instance, a series of phenyl(2H-tetrazol-5-yl)methanamine derivatives were synthesized by reacting α-amino nitrile with sodium azide and ZnCl2 in the presence of isopropyl alcohol .Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenol group attached to a 2-methyl-2H-tetrazol-5-yl group . Unfortunately, specific details about the 3D structure of this compound were not found.Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available literature.Wissenschaftliche Forschungsanwendungen

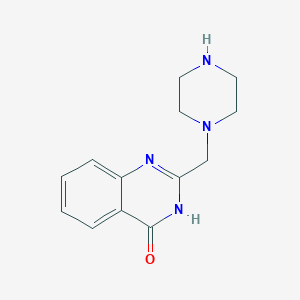

Entwicklung von Antihypertensiva

Der Tetrazolrest ist ein häufiges Merkmal in vielen Antihypertensiva, insbesondere in der Sartane-Familie, die zur Behandlung von Bluthochdruck eingesetzt werden . Das Vorhandensein der 2-(2-Methyl-2H-tetrazol-5-yl)phenol-Struktur innerhalb dieser Verbindungen ist entscheidend für ihre Aktivität, da sie den Tetrazolring von Losartan, einem bekannten Antihypertensivum, nachahmt.

Antioxidatives Potenzial

Von this compound abgeleitete Verbindungen haben ein signifikantes freiradikalfangendes Potenzial gezeigt . Dies wird mit Hilfe von Assays wie dem DPPH (Diphenylpicrylhydrazyl)-Assay gemessen, was auf ihr potenzielles Einsatzgebiet als Antioxidantien in Arzneimitteln oder als Nahrungsergänzungsmittel hindeutet.

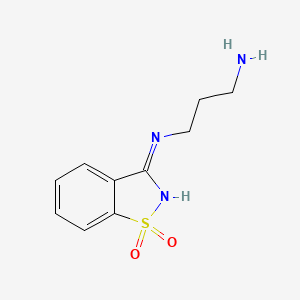

Urease-Inhibition

Forschungen zeigen, dass Derivate von this compound eine ureasehemmende Wirkung haben . Dies ist relevant für die Behandlung von Krankheiten, die durch ureaseproduzierende Bakterien verursacht werden, wie z. B. Harnwegsinfektionen und Magengeschwüre, die durch Helicobacter pylori verursacht werden.

Antibakterielle Aktivität

Der antibakterielle Assay mit Agar-Vertiefungsmethoden wurde an Derivaten durchgeführt und zeigt, dass diese Verbindungen ein Potenzial als antibakterielle Mittel haben . Dies könnte besonders nützlich bei der Entwicklung neuer Behandlungen für bakterielle Infektionen sein, die gegen aktuelle Antibiotika resistent sind.

Molekular-Docking-Studien

Molekular-Docking-Studien werden durchgeführt, um die Wechselwirkung zwischen diesen Verbindungen und biologischen Zielstrukturen zu verstehen . Dies hilft bei der rationalen Entwicklung von Medikamenten mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen.

Angiotensin-II-Rezeptor-Antagonisten

Derivate von this compound wurden als eine neue Klasse von Angiotensin-II-Rezeptor-Antagonisten bewertet . Diese sind wichtig für die Entwicklung von Behandlungen für Erkrankungen wie Bluthochdruck und Herzinsuffizienz.

Synthese von Metall-organischen Gerüsten (MOFs)

Die Verbindung wurde bei der Synthese eines neuen wabenförmigen Metall-Carboxyl-Tetrazol-Gerüsts verwendet . Solche Gerüste haben aufgrund ihrer einzigartigen strukturellen Eigenschaften potenzielle Anwendungen in der Gasspeicherung, -trennung und -katalyse.

Anwendungen der Click-Chemie

Der Tetrazolring ist ein Schlüsselbestandteil der Click-Chemie, einem modularen Ansatz zum schnellen und effizienten Aufbau komplexer Moleküle . Dies hat breite Anwendungen in der medizinischen Chemie für die schnelle Synthese von diversen molekularen Bibliotheken.

Safety and Hazards

Wirkmechanismus

Target of Action

Tetrazole derivatives have been known to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities .

Mode of Action

Tetrazoles, in general, are known for their electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Biochemical Pathways

Tetrazoles have been known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . This property allows them to substitute the carboxyl group in pharmacological molecules, potentially affecting a variety of biochemical pathways .

Pharmacokinetics

Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that 2-(2-Methyl-2H-tetrazol-5-yl)phenol may have good bioavailability.

Result of Action

Given the wide range of biological activities exhibited by tetrazoles, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

Action Environment

It’s worth noting that tetrazoles quickly react with acidic chemicals such as acid chlorides, anhydrides, and strong acids, as well as with strong oxidants, to generate caustic and toxic fumes and heat . This suggests that the compound’s action may be influenced by the chemical environment.

Biochemische Analyse

Biochemical Properties

2-(2-Methyl-2H-tetrazol-5-yl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit urease, an enzyme responsible for the hydrolysis of urea into ammonia and carbon dioxide . This inhibition is crucial in reducing the pathogenicity of urease-producing bacteria. Additionally, this compound exhibits antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to protect neuronal cells against oligomerized amyloid β-induced cellular senescence . This protective effect is mediated through the modulation of cell signaling pathways involved in cell survival and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It acts as a bioisostere of the carboxylic acid group, which allows it to substitute the carboxyl group in pharmacological molecules, thereby enhancing their bioavailability and reducing negative effects . Additionally, it has been shown to inhibit monoamine oxidase (MAO) enzymes, which play a crucial role in the metabolism of neurotransmitters .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of urease activity and antioxidant effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as antioxidant activity and enzyme inhibition. At high doses, it may cause toxic or adverse effects, including gastrointestinal disturbances and potential hepatotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and excretion. For instance, it undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, to form metabolites that are more water-soluble and easily excreted from the body . These metabolic pathways are crucial for the compound’s pharmacokinetics and overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, it can bind to intracellular proteins, which may influence its localization and accumulation in specific tissues or cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It is often directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can exert its antioxidant effects and protect against oxidative damage.

Eigenschaften

IUPAC Name |

2-(2-methyltetrazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-12-10-8(9-11-12)6-4-2-3-5-7(6)13/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCXXNIYQNTXDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl]-acetic acid](/img/structure/B1418106.png)

![(Z)-2-acetyl-3-[4-fluoro-3-(trifluoromethyl)anilino]-N-phenyl-2-propenamide](/img/structure/B1418108.png)

![6-ethyl-2-[(3-fluoropropyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B1418109.png)

![7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418111.png)

![(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B1418113.png)

![(1,1-Dioxo-1H-1lambda*6*-benzo[d]isothiazol-3-ylamino)-acetic acid](/img/structure/B1418120.png)

![2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B1418122.png)

![2-{[(2-Piperazin-1-ylethyl)amino]methylene}-5-thien-2-ylcyclohexane-1,3-dione](/img/structure/B1418125.png)